molecular formula C21H26N2O5 B2952485 Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate CAS No. 868224-27-5

Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate

Cat. No. B2952485
CAS RN: 868224-27-5
M. Wt: 386.448
InChI Key: VGKADHJNSKVUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate, commonly known as EOI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of EOI is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer and neurodegenerative diseases. EOI has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. EOI also inhibits the NF-kappaB pathway, which is involved in inflammation and cell survival. In addition, EOI has been shown to activate the ERK1/2 pathway, which is involved in cell differentiation and apoptosis.
Biochemical and physiological effects:
EOI has been shown to have various biochemical and physiological effects. Studies have shown that EOI inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. EOI has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, EOI has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

EOI has several advantages for lab experiments. It is relatively easy to synthesize and has high yield and purity. EOI is also stable under normal lab conditions and can be stored for long periods without degradation. However, EOI has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. EOI also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for EOI research. One area of interest is the development of EOI derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EOI in animal models and humans. This will provide valuable information on the safety and efficacy of EOI as a potential therapeutic agent. Finally, the development of EOI-based drug delivery systems and imaging agents is also an area of interest for future research.
Conclusion:
In conclusion, EOI is a chemical compound that has shown significant potential in various areas of scientific research. Its potent cytotoxic activity against cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EOI and to develop EOI-based therapeutic agents with improved potency and selectivity.

Synthesis Methods

The synthesis of EOI involves the reaction of 5-amino-2-methyl-1,2-dihydroisoquinoline-1,2-dione with ethyl 2-bromo-2-(2-oxo-2-piperidin-1-ylethyl)propanoate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain EOI in high yield and purity.

Scientific Research Applications

EOI has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Studies have shown that EOI exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EOI has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research where EOI has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EOI has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main pathological hallmarks of these diseases. EOI has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKADHJNSKVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate

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